4-(1-Aminopropan-2-yl)phenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

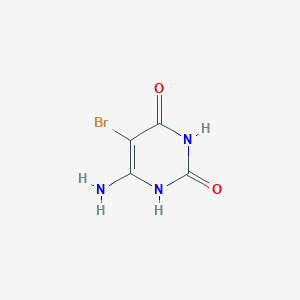

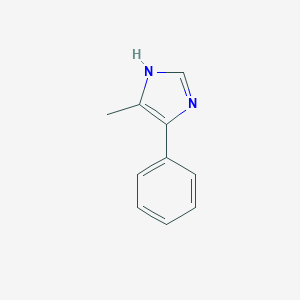

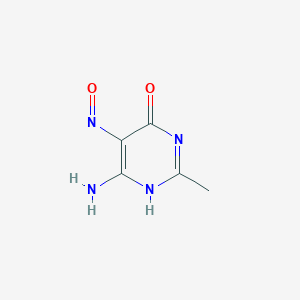

“4-(1-Aminopropan-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 1993232-89-5 . It has a molecular weight of 187.67 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H . This indicates that the compound has a molecular formula of C9H14ClNO .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

4-(1-Aminopropan-2-yl)phenol hydrochloride is primarily used as a research tool and as an inhibitor of neuronal sodium channels. It has been used in a wide range of research applications, including studies of the mechanisms of action of various drugs, the effects of various toxins on the nervous system, and the effects of various drugs on the cardiovascular system. This compound has also been used in the study of epilepsy, multiple sclerosis, and other neurological disorders.

Mechanism of Action

4-(1-Aminopropan-2-yl)phenol hydrochloride acts as an inhibitor of neuronal sodium channels, blocking the flow of sodium ions through the cell membrane. This action prevents the propagation of action potentials and thus reduces the excitability of neurons. This compound also decreases the release of neurotransmitters, leading to a decrease in neuronal activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are largely dependent on the concentration and duration of exposure. At low concentrations, this compound can have a stimulatory effect on the nervous system, while at higher concentrations it can have a depressant effect. This compound has also been shown to have anti-inflammatory and analgesic effects in some laboratory studies.

Advantages and Limitations for Laboratory Experiments

The primary advantage of this compound is its ability to inhibit neuronal sodium channels, making it useful in the study of neurological disorders. Additionally, this compound is relatively non-toxic, making it safe for use in laboratory experiments. However, this compound is not suitable for use in clinical trials due to its short half-life and limited bioavailability.

Future Directions

There are several potential future directions for research involving 4-(1-Aminopropan-2-yl)phenol hydrochloride. These include further studies of its effects on neurological disorders, such as epilepsy and multiple sclerosis; further studies of its effects on cardiovascular diseases; and further studies of its effects on inflammation and pain. Additionally, further research could be conducted on the development of new synthetic methods for the production of this compound, as well as new methods for its delivery and administration. Finally, further research could be conducted on the development of new therapeutic uses for this compound, such as the treatment of neurological disorders, cardiovascular diseases, and inflammation.

Synthesis Methods

4-(1-Aminopropan-2-yl)phenol hydrochloride is synthesized by the reaction of 4-aminophenol with propionic anhydride in the presence of pyridine. The reaction is carried out at room temperature and yields this compound as a white crystalline solid. The reaction can be further optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-(1-aminopropan-2-yl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(6-10)8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZSGASODZXHEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=C(C=C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388643 |

Source

|

| Record name | 4-(1-aminopropan-2-yl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13238-99-8 |

Source

|

| Record name | 4-(1-aminopropan-2-yl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)

![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)